molecular formula C11H14O3 B1246739 5-(3-hydroxyphenyl)pentanoic Acid CAS No. 31129-95-0

5-(3-hydroxyphenyl)pentanoic Acid

Cat. No.: B1246739
CAS No.: 31129-95-0
M. Wt: 194.23 g/mol
InChI Key: CMLIEOOXQFWANJ-UHFFFAOYSA-N
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Description

5-(3-hydroxyphenyl)pentanoic acid is a medium-chain fatty acid.
3-Hydroxyphenyl-valeric acid belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 3-Hydroxyphenyl-valeric acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 3-Hydroxyphenyl-valeric acid has been primarily detected in urine. Within the cell, 3-hydroxyphenyl-valeric acid is primarily located in the cytoplasm, membrane (predicted from logP) and adiposome.

Scientific Research Applications

Biosynthetic Studies

5-(3-Hydroxyphenyl)pentanoic acid has been a subject of interest in biosynthetic research. For instance, Hiraga et al. (1998) isolated this compound from the roots of Athyrium yokoscense, contributing to the understanding of biosynthetic pathways through the meta-hydroxylation of benzoic acid (Hiraga, Kurokawa, Maeda, Guo, & Suga, 1998).

Amino Acid Synthesis

The compound also plays a role in the synthesis of specific amino acids. Shimohigashi, Lee, and Izumiya (1976) explored the preparation of L-2-Amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins, highlighting the significance of this compound in amino acid chemistry (Shimohigashi, Lee, & Izumiya, 1976).

Safety and Hazards

5-(3-hydroxyphenyl)pentanoic Acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include using the compound only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-(3-hydroxyphenyl)pentanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a Bronsted acid, capable of donating a hydron to an acceptor (Bronsted base) . This interaction is crucial in various metabolic pathways where the compound participates in the regulation of pH and other biochemical processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role as a medium-chain fatty acid allows it to be involved in energy production and storage within cells . Additionally, it may impact the expression of genes related to fatty acid metabolism and energy homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its role as a Bronsted acid allows it to participate in acid-base reactions, influencing enzyme activity and metabolic processes . These interactions can result in changes in gene expression, further affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that medium-chain fatty acids, including this compound, can be stable under certain conditions but may degrade over time, affecting their efficacy in biochemical assays . Long-term exposure to this compound in in vitro or in vivo studies may lead to alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic processes and energy homeostasis. At higher doses, it may cause toxic or adverse effects, such as disruptions in cellular metabolism and potential toxicity . Understanding the dosage thresholds is crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate fatty acid metabolism and energy production. The compound’s role as a medium-chain fatty acid allows it to be metabolized through beta-oxidation, contributing to the production of acetyl-CoA and other metabolites . These metabolic pathways are essential for maintaining cellular energy balance and metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in various cellular compartments . Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and efficacy in different biological contexts.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . Its localization within cells can affect its interactions with enzymes and other biomolecules, influencing its overall biochemical and cellular effects.

Properties

IUPAC Name

5-(3-hydroxyphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-10-6-3-5-9(8-10)4-1-2-7-11(13)14/h3,5-6,8,12H,1-2,4,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLIEOOXQFWANJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301009422
Record name 5-(3-Hydroxyphenyl)pentanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301009422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31129-95-0
Record name 3-Hydroxybenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31129-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Hydroxyphenyl)pentanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301009422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the discovery of 5-(3-hydroxyphenyl)pentanoic acid and 5-(3-methoxyphenyl)pentanoic acid in Athyrium yokoscense?

A1: The isolation of these compounds from Athyrium yokoscense roots provides evidence for a specific biosynthetic pathway in this plant. Researchers suggest that these compounds are formed through a direct meta-hydroxylation of benzoic acid. [] This finding contributes to our understanding of plant secondary metabolism and potential pathways for producing similar compounds.

Q2: Do this compound and 5-(3-methoxyphenyl)pentanoic acid exhibit any interesting biological activities?

A2: Research indicates that both this compound and 5-(3-methoxyphenyl)pentanoic acid demonstrate ion-transport activity. Specifically, they can transport alkaline and alkaline earth metal ions, as well as heavy divalent metal ions. [] This finding suggests potential applications for these compounds in areas such as bioremediation or as tools for studying ion transport mechanisms in biological systems.

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